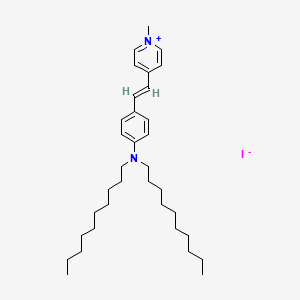
4-(4-(Didecylamino)styryl)-N-methylpyridinium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(4-(Didecylamino)styryl)-N-methylpyridinium iodide”, also known as 4-Di-10-ASP, is a lipophilic, orange-fluorescent probe that is commonly used for neuronal membrane tracing in live organisms . It is transported in retrograde to the soma of the neuron when applied to neuron projection sites in living organisms .
Synthesis Analysis
While specific synthesis details for “4-(4-(Didecylamino)styryl)-N-methylpyridinium iodide” were not found, a similar compound, “4-[4-(dimethylamino)styryl]-1-methylpyridinium iodide (4-DASPI)”, has been studied in the sol–gel synthesis of 3D silicate matrix on the basis of tetrakis(2-hydroxyethyl)orthosilicate (THEOS) .Molecular Structure Analysis
The dialkylamino chains of 4-Di-10-ASP insert into membranes with the two alkyl tails and the fluorophore positioned parallel to the phospholipid acyl chain . This positioning is crucial for its function as a neuronal membrane tracer.Chemical Reactions Analysis
The reaction of a similar compound, “4-[4-(dimethylamino)styryl]-1-methylpyridinium iodide (4-DASPI)”, with picryl iodide has been studied . The rate constants showed a parabolic dependence on the picryl iodide concentration in the reaction of quaternization of 4-DASPI in acetonitrile .Physical And Chemical Properties Analysis
4-Di-10-ASP is minimally fluorescent in aqueous environments and exhibits a significant fluorescence enhancement when incorporated into cell membranes or when bound to lipophilic biomolecules . It is excited near 492 nm and has an environmentally dependent fluorescence emission near 612 nm .Applications De Recherche Scientifique
Hemicyanine dyes, including "4-(4-(Didecylamino)styryl)-N-methylpyridinium iodide", exhibit enhanced photophysical properties when doped into polymer-impregnated composite glass, with no significant fluorescence quenching even at high concentrations. This suggests potential applications in materials science and photonics (Cao et al., 2008).
The behavior of similar hemicyanines in various solvents and composite materials has been thoroughly investigated, revealing the relationship between molecular structure and photophysical properties. These insights are crucial for applications in dye lasers and materials engineering (Moyano et al., 2009).
Certain hemicyanine derivatives show strong two-photon absorption and nonlinear optical properties, making them suitable for applications in two-photon microscopy and photonics. These compounds demonstrate high upconversion efficiency and potential for use in optical power limiting applications (Zhou et al., 2001).
The interactions of similar hemicyanine compounds with biological molecules like DNA have been studied, revealing insights into binding modes and photophysical responses. These findings are relevant for applications in biochemistry and molecular biology, particularly in the context of DNA interactions (Sahoo et al., 2010).
The complexation behavior of related styryl dyes with molecular structures like cucurbiturils has been explored, shedding light on potential applications in supramolecular chemistry and material science (Kryukov et al., 2020).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The interaction of organic dyes, CB7 and DNA provides new insights to investigate . The changes in the spectral and luminescent properties of 4-DASPI in the sol–gel synthesis of 3D silicate matrix on the basis of THEOS have been studied , which could further be used in the development of photofunctional materials .
Propriétés
IUPAC Name |
N,N-didecyl-4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]aniline;iodide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H55N2.HI/c1-4-6-8-10-12-14-16-18-28-36(29-19-17-15-13-11-9-7-5-2)34-24-22-32(23-25-34)20-21-33-26-30-35(3)31-27-33;/h20-27,30-31H,4-19,28-29H2,1-3H3;1H/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPAYPDQCRKDOKR-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCN(CCCCCCCCCC)C1=CC=C(C=C1)C=CC2=CC=[N+](C=C2)C.[I-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCN(CCCCCCCCCC)C1=CC=C(C=C1)/C=C/C2=CC=[N+](C=C2)C.[I-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H55IN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
618.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



